

In-Depth Technical Guide: 2,6-Dibromo-3-methyl-4-nitrophenol

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Compound of Interest

Compound Name: 2,6-Dibromo-3-methyl-4-nitrophenol

Cat. No.: B089358

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CAS Number: 14401-03-7

Abstract

This technical guide provides a comprehensive overview of **2,6-Dibromo-3-methyl-4-nitrophenol** (CAS No. 14401-03-7), a substituted nitrophenol. Due to the limited availability of published experimental data for this specific compound, this document synthesizes known information, including chemical identifiers and a documented experimental use. Furthermore, it presents a proposed synthetic route based on established chemical principles for related compounds. The potential biological activities are discussed by analogy to structurally similar brominated and nitrophenolic compounds, a necessary approach in the absence of direct studies. This guide is intended for researchers, scientists, and professionals in drug development, highlighting both the known aspects of this compound and the significant gaps in the current scientific literature.

Chemical and Physical Properties

Detailed experimental data on the physical and chemical properties of **2,6-Dibromo-3-methyl-4-nitrophenol** are not readily available in peer-reviewed literature. The information that can be reliably cited is summarized in the table below. It is crucial to note that physical properties such as melting point, boiling point, and solubility have not been found. Spectral data (NMR, IR, Mass Spectrometry) are also not publicly available at this time, although some suppliers indicate their availability upon request.

Property	Value	Source(s)
CAS Number	14401-03-7	[1] [2] [3] [4]
IUPAC Name	2,6-dibromo-3-methyl-4-nitrophenol	[3]
Chemical Formula	C ₇ H ₅ Br ₂ NO ₃	[3]
Molecular Weight	310.93 g/mol	[4]
Synonyms	2,6-dibromo-3-methyl-4-nitrophenol	[3]

Experimental Protocols

Direct and detailed experimental protocols for the synthesis and purification of **2,6-Dibromo-3-methyl-4-nitrophenol** are scarce. However, its use as a reactant in a subsequent synthetic step has been documented.

Methylation of 2,6-Dibromo-3-methyl-4-nitrophenol

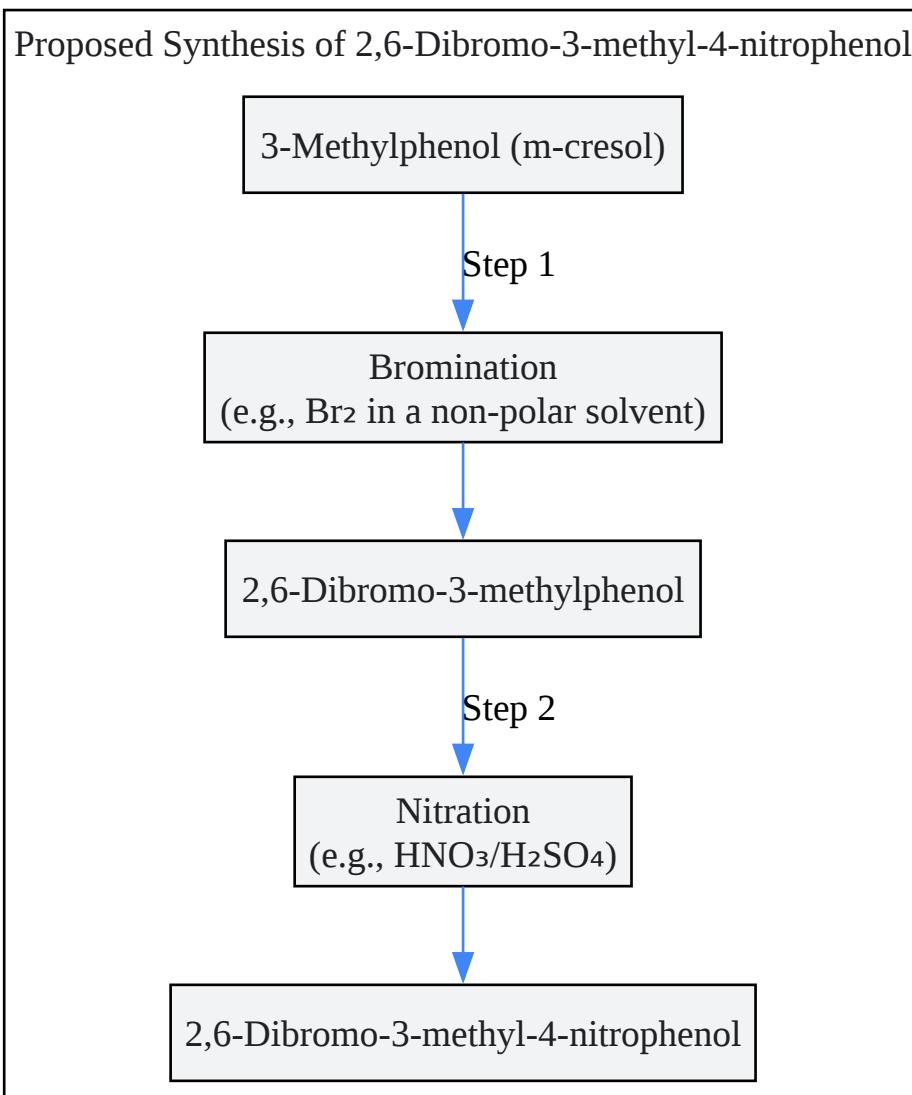
The following protocol is adapted from patent literature, where the compound serves as a starting material for the synthesis of a PI3K α inhibitor.

Reaction: To a solution of **2,6-dibromo-3-methyl-4-nitrophenol** (10 g, 32.1 mmol) in acetonitrile (CH₃CN, 100 mL), potassium carbonate (K₂CO₃, 8.89 g, 64.3 mmol) and methyl iodide (CH₃I, 3.9 mL, 48.2 mmol) were added. The reaction mixture was stirred at room temperature overnight. Following the reaction period, the mixture was diluted with water and extracted with ethyl acetate. The organic phase was then washed with brine, dried over sodium sulfate (Na₂SO₄), and concentrated.

Proposed Synthetic Pathway

While a specific protocol is not available, a plausible synthetic route for **2,6-Dibromo-3-methyl-4-nitrophenol** can be proposed based on the principles of electrophilic aromatic substitution on substituted phenols. The likely starting material is 3-methylphenol (m-cresol). The synthesis would involve two key steps: bromination and nitration. The order of these steps would be

critical in determining the final substitution pattern due to the directing effects of the hydroxyl, methyl, and subsequently the bromo and nitro groups. A potential pathway is outlined below.



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Proposed synthetic workflow for **2,6-Dibromo-3-methyl-4-nitrophenol**.

Potential Biological Activity and Mechanism of Action (By Analogy)

There is no direct experimental evidence detailing the biological activity or mechanism of action for **2,6-Dibromo-3-methyl-4-nitrophenol**. However, by examining structurally related

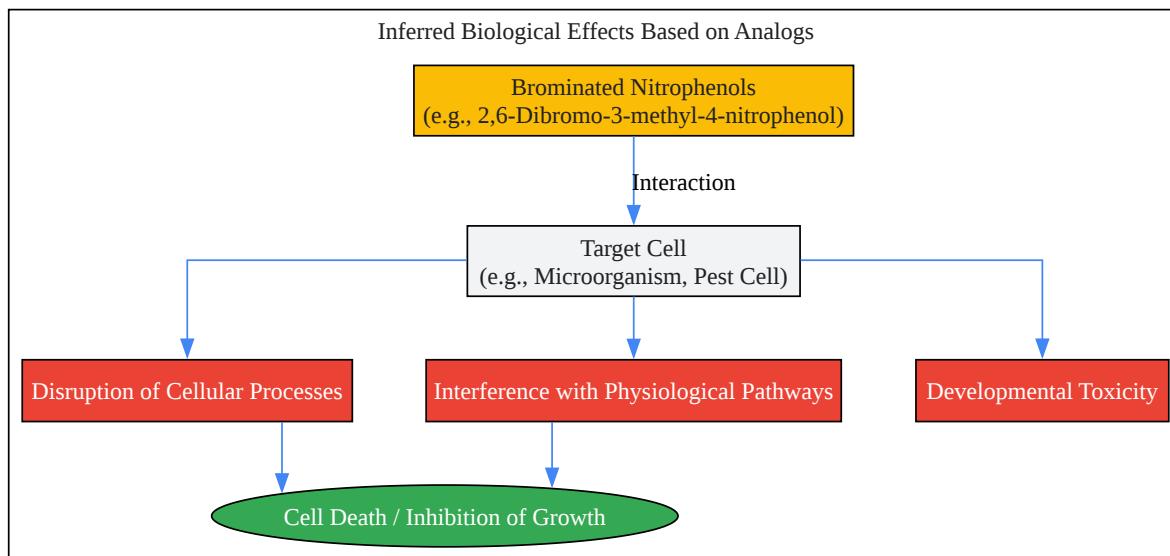
compounds, we can infer potential areas of biological relevance. This section is speculative and intended to guide future research.

Structurally similar compounds, such as 2,6-Dibromo-4-nitrophenol, have been investigated for their biological effects. These effects are generally broad and can be attributed to the disruptive nature of halogenated nitrophenols on cellular processes.

Antimicrobial and Pesticidal Activity: 2,6-Dibromo-4-nitrophenol is reported to act as a biocide, insecticide, and fungicide.^[5] The proposed mechanism involves the general disruption of cellular and physiological processes in microorganisms and pests.^[5] It is plausible that **2,6-Dibromo-3-methyl-4-nitrophenol** could exhibit similar broad-spectrum antimicrobial or pesticidal properties.

Toxicology: Dihalogenated nitrophenols, including 2,6-dibromo-4-nitrophenol, have been identified as disinfection byproducts in drinking water and have been shown to induce cardiotoxicity in zebrafish embryos, suggesting a potential for developmental toxicity.^[6]

The general mechanism of action for such compounds is often linked to their ability to uncouple oxidative phosphorylation or generate reactive oxygen species, leading to cellular stress and eventual cell death.



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Potential biological impact of brominated nitrophenols.

Conclusion and Future Directions

2,6-Dibromo-3-methyl-4-nitrophenol, CAS 14401-03-7, is a chemical compound for which there is a notable lack of comprehensive scientific data. While its chemical identity is established and it is commercially available, there is a clear need for fundamental research to characterize its physical, chemical, and biological properties. The single documented use in a patent highlights its utility as a synthetic intermediate. Future research should focus on establishing a reliable and detailed synthetic protocol, characterizing the compound using modern analytical techniques (NMR, IR, MS, X-ray crystallography), and conducting in-vitro and in-vivo studies to determine its biological activity profile and toxicological properties. Such studies would clarify whether its activity mirrors that of related brominated nitrophenols or if the specific substitution pattern confers unique properties.

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